Lipophilicity Modulation: LogP Reduction of ~0.38 Units vs. Non-Fluorinated Analog Confers Increased Polarity for Optimized ADME Profiles
The target compound exhibits a calculated LogP of 2.92 compared to 3.30 for the non-fluorinated analog (CAS 885693-48-1). This represents a LogP reduction of approximately 0.38 units, directly attributable to the electron‑withdrawing fluorine substituent at the pyridine 3‑position . Lower LogP is associated with improved aqueous solubility and reduced non‑specific protein binding, which can translate to better pharmacokinetic behavior in lead optimization campaigns.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.92 (computed) |
| Comparator Or Baseline | Non-fluorinated analog (CAS 885693-48-1): LogP = 3.30 |
| Quantified Difference | ΔLogP ≈ –0.38 (target is more polar) |
| Conditions | Computationally predicted LogP values from vendor technical datasheets (Leyan and BOC Sciences) |
Why This Matters
The reduced LogP directly supports procurement for projects requiring improved solubility and lower lipophilicity-driven off-target binding, making the fluorinated analog the structurally informed choice over its non-fluorinated counterpart.
